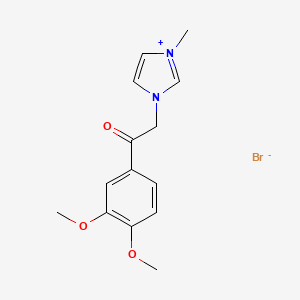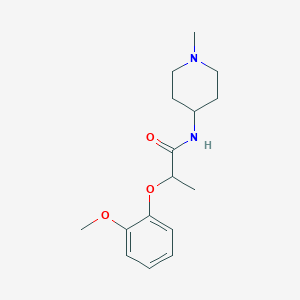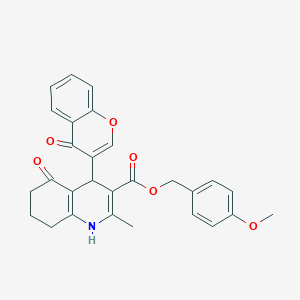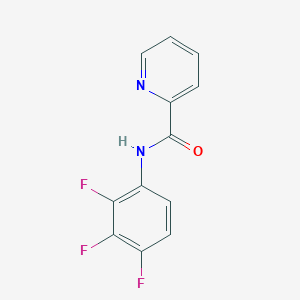
1-Phenoxy-5-aminoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxy-5-aminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The unique structure of this compound, which includes both phenoxy and amino groups attached to the anthraquinone core, imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenoxy-5-aminoanthraquinone can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-5-nitroanthraquinone with phenol, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include:
Temperature: Elevated temperatures (around 150-200°C) to facilitate the nucleophilic substitution.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Solvents: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and provide a suitable reaction medium.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow methods to ensure high efficiency and yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are optimized to achieve maximum productivity and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenoxy-5-aminoanthraquinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution Reagents: Phenols, thiols, or amines for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Phenoxy-5-aminoanthraquinone has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and dyes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 1-Phenoxy-5-aminoanthraquinone involves several molecular targets and pathways:
Charge Transfer: The compound undergoes intramolecular charge transfer, which can be exploited in photodynamic therapy and fluorescence imaging.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer effects.
Comparación Con Compuestos Similares
1-Phenoxy-5-aminoanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Aminoanthraquinone: Lacks the phenoxy group, resulting in different chemical reactivity and applications.
1-Phenoxy-4-aminoanthraquinone: Similar structure but with the amino group in a different position, leading to variations in its chemical and physical properties.
1,4-Diaminoanthraquinone: Contains two amino groups, making it more reactive in certain chemical reactions
The uniqueness of this compound lies in its combination of phenoxy and amino groups, which imparts distinct properties and makes it suitable for specific applications in dyes, pigments, and biomedical research.
Propiedades
IUPAC Name |
1-amino-5-phenoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLWVYVHHXAENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-{[3-CYANO-4-(FURAN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B4914147.png)
![N'-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B4914151.png)

![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4914160.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B4914163.png)
![5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione](/img/structure/B4914180.png)
![METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE](/img/structure/B4914184.png)




![N-[4-(anilinocarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B4914223.png)
